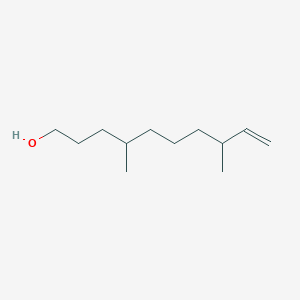![molecular formula C12H8S2 B14310502 Naphtho[2,1-b]thiophene-2-thiol CAS No. 110337-80-9](/img/structure/B14310502.png)
Naphtho[2,1-b]thiophene-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,1-b]thiophene-2-thiol:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphtho[2,1-b]thiophene-2-thiol can be achieved through several methods. One common approach involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that utilize readily available starting materials and efficient catalytic systems. The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is one such method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,1-b]thiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nitration with nitric acid, bromination with bromine, and acylation with acyl chlorides.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: 2-nitro, 2-bromo, and 2-acyl derivatives.
Scientific Research Applications
Naphtho[2,1-b]thiophene-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of naphtho[2,1-b]thiophene-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its biological activity .
Comparison with Similar Compounds
Naphtho[2,3-b]thiophene: Another thiophene derivative with a different sulfur atom position.
Benzo[b]naphtho[1,2-d]thiophene: A thiophene-fused aromatic system with unique photophysical properties.
Uniqueness: Naphtho[2,1-b]thiophene-2-thiol is unique due to its specific thiol group placement, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives
Properties
CAS No. |
110337-80-9 |
|---|---|
Molecular Formula |
C12H8S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
benzo[e][1]benzothiole-2-thiol |
InChI |
InChI=1S/C12H8S2/c13-12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-12/h1-7,13H |
InChI Key |
BWBFGNKKDRNXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(S3)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


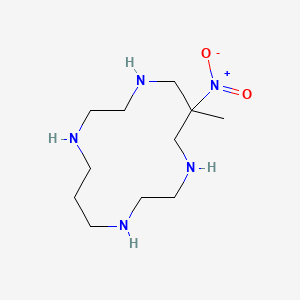
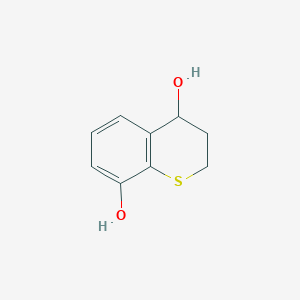
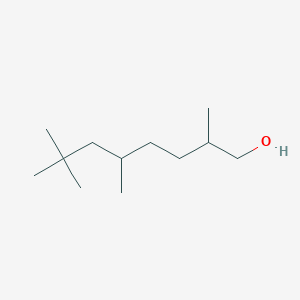
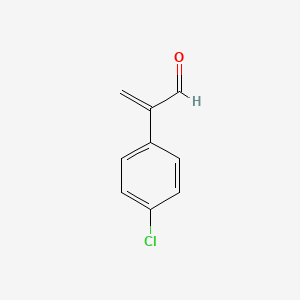
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)

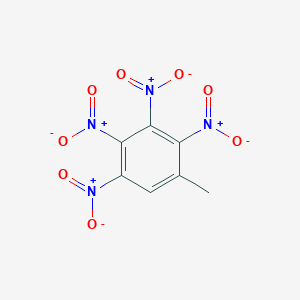

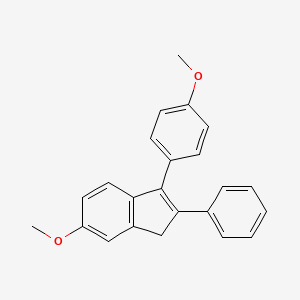
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)

![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
